2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzimidazole
Overview
Description
2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of benzimidazole derivatives and has been studied for its effectiveness in treating various diseases.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzimidazole is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that play a crucial role in the development and progression of various diseases.
Biochemical and physiological effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to modulate the immune system and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzimidazole in lab experiments is its high potency and specificity. The compound has been found to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzimidazole. One of the areas of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the identification of the specific enzymes and signaling pathways targeted by the compound, which can help in the development of more effective drugs. Additionally, the compound's potential use in combination therapies for various diseases is also an area of interest for future research.
Scientific Research Applications
2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been studied for its effectiveness in treating various diseases such as cancer, viral infections, and inflammatory disorders.
Properties
IUPAC Name |
2-cyclopropyl-1-(3-phenoxypropyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-7-16(8-3-1)22-14-6-13-21-18-10-5-4-9-17(18)20-19(21)15-11-12-15/h1-5,7-10,15H,6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBHMSVVGHVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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